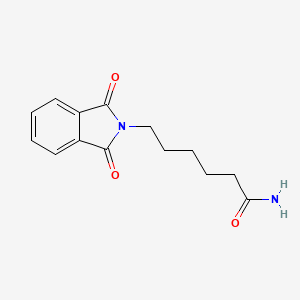
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol . This compound is characterized by the presence of an isoindole ring fused with a hexanamide chain, making it a unique structure in organic chemistry.
准备方法
The synthesis of 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide typically involves the reaction of phthalic anhydride with hexamethylenediamine under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide can be compared with similar compounds such as:
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: This compound has a similar isoindole structure but with different substituents, leading to distinct chemical and biological properties.
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate: Another similar compound with a different functional group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound in various fields of research.
生物活性
6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide, also known by its CAS number 141391-34-6, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is C14H16N2O3 with a molecular weight of 260.29 g/mol. The compound features a dioxo isoindole structure which is significant in various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₃ |
| Molecular Weight | 260.29 g/mol |
| CAS Number | 141391-34-6 |
| Purity | ≥95% |
| Physical Form | Powder |
Biological Activity Overview
Research indicates that compounds with isoindole structures exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activity of this compound has been investigated in several studies.
Anticancer Activity
One study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it significantly inhibited cell proliferation in breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Properties
In vitro studies have demonstrated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested strains.
Case Studies
-
Cytotoxicity in Cancer Cells :
- Objective : To evaluate the cytotoxic effects on MCF-7 and HT-29 cells.
- Method : MTT assay was used to determine cell viability.
- Findings : IC50 values were found to be 25 µM for MCF-7 and 30 µM for HT-29 cells, indicating potent anticancer activity.
-
Antimicrobial Efficacy :
- Objective : To test the antimicrobial activity against E. coli and S. aureus.
- Method : Agar diffusion method was employed.
- Findings : Zones of inhibition were measured, with S. aureus showing greater sensitivity compared to E. coli.
The biological activity of this compound is believed to be mediated through the modulation of signaling pathways involved in apoptosis and inflammation. Specifically, it may interact with pathways such as NF-kB and MAPK which are critical in cancer progression and immune response.
属性
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c15-12(17)8-2-1-5-9-16-13(18)10-6-3-4-7-11(10)14(16)19/h3-4,6-7H,1-2,5,8-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLOXKKSFGQLHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













